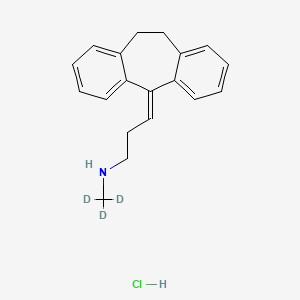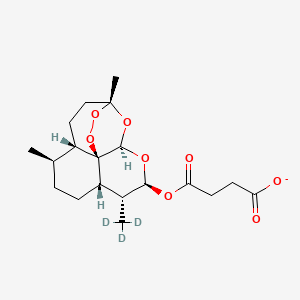
Artesunat-d3
Übersicht
Beschreibung
Labelled Artesunate. Artesunate is a medication used for the treatment of malaria.
Wissenschaftliche Forschungsanwendungen
Schutz von Organen und Geweben
Artesunat-d3 wurde nachgewiesen, dass es organschützende und gewebe schützende Wirkungen ausübt, indem es oxidativen Stress, Entzündungen, Autophagie, Apoptose und Fibrose reguliert {svg_1}. Es wurde auf seine schützenden Wirkungen auf verschiedene Organfunktionen untersucht, darunter Herz, Leber, Gehirn, Lunge, Nieren, Magen-Darm-Trakt, Knochen und andere {svg_2}.
Antioxidative Eigenschaften
This compound hat signifikante antioxidative Aktivitäten, einschließlich der Aktivierung von Nrf2- und HO-1-Signalwegen, der Hemmung der Freisetzung reaktiver Sauerstoffspezies und der Interferenz mit der Expression von Genen und Proteinen, die mit oxidativem Stress assoziiert sind {svg_3}.
Entzündungshemmende Wirkungen
This compound hat sich gezeigt, dass es die Produktion von Entzündungsfaktoren hemmt, was zu seinen organschützenden und gewebe schützenden Wirkungen beiträgt {svg_4}.
Anti-Fibrotische Wirkungen
This compound hat antifibrotische Eigenschaften, die dazu beitragen, Organe vor Schäden zu schützen {svg_5}.
Immunstimulierende Wirkungen
This compound wurde nachgewiesen, dass es Immunantworten verstärkt, was dazu beitragen kann, den Körper vor verschiedenen Krankheiten zu schützen {svg_6}.
Modulation von Stammzellen
This compound wurde nachgewiesen, dass es Stammzellen moduliert, was zu seinen organschützenden und gewebe schützenden Wirkungen beitragen kann {svg_7}.
Apoptose und metabolische Homöostase
This compound kann Apoptose und metabolische Homöostase regulieren, was zu seinen schützenden Wirkungen auf Organe und Gewebe beiträgt {svg_8}.
Behandlung von schwerer und komplizierter Malaria
This compound wurde nachgewiesen, dass es bei der Behandlung von schwerer und komplizierter Malaria wirksam ist {svg_9}. Seine schnelle systemische Verfügbarkeit im Vergleich zu anderen Behandlungen kann einen klinischen Vorteil bei der Behandlung von schwerer Malaria bieten {svg_10}.
Wirkmechanismus
Target of Action
Artesunate-d3, also known as Butanedioic acid, mono[(3R,5aS,6R,8aS,9R,10S,12R,12aR)-decahydro-3,6-dimethyl-9-(methyl-d3)-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] ester or A936154, primarily targets the Plasmodium parasites during all erythrocytic stages . It is metabolized to the active dihydroartemisinin (DHA), which generates free radicals that inhibit the normal function of these parasites .
Mode of Action
The endoperoxide bridge of DHA, the active metabolite of Artesunate-d3, reacts with heme, generating free radicals . These free radicals inhibit protein and nucleic acid synthesis of the Plasmodium parasites . Reactions with these free radicals can also lead to alkylation of parasitic proteins such as a calcium adenosine triphosphatase and EXP1, a glutathione S-transferase .
Biochemical Pathways
Artesunate-d3 affects various biochemical pathways. It has been found to inhibit airway remodeling in asthma via the MAPK signaling pathway . In the treatment of acute myeloid leukemia, it has been found to affect multiple signaling pathways including the FoxO, viral carcinogenesis, and proteoglycans in cancer signaling pathways .
Pharmacokinetics
Artesunate-d3 is rapidly absorbed and converted to its active form, DHA . Following oral administration, peak concentrations are achieved within one hour, and it is eliminated with a half-life of 20 - 45 minutes . DHA peak values are observed within two hours post-dose, and DHA half-life values average 0.5 - 1.5 hours . The largest contributor to the variability in drug exposure is body weight .
Result of Action
The result of Artesunate-d3’s action is the inhibition of the normal function of Plasmodium parasites . This leads to a decrease in the growth and survival of these parasites . In the context of malaria, this results in the initial treatment of severe malaria in adult and pediatric patients .
Action Environment
The action of Artesunate-d3 can be influenced by environmental factors such as the presence of other drugs. For example, coadministration of dapsone topical with oral dapsone or antimalarial medications can lead to potential hemolytic reactions . Furthermore, the action of Artesunate-d3 can also be influenced by the physiological state of the patient, such as renal or hepatic impairment .
Biochemische Analyse
Biochemical Properties
Artesunate-d3 interacts with various enzymes, proteins, and other biomolecules. It is an inhibitor of both STAT-3 and exported protein 1 (EXP1) . It has been shown to modulate the Th17/Treg imbalance and regulate cell metabolism . Artesunate-d3 can affect the metabolic characteristics of T cells (glycolysis, lipid metabolism, and amino acid metabolism) and interfere with their differentiation lineage .
Cellular Effects
Artesunate-d3 has been found to have significant effects on various types of cells and cellular processes. It inhibits melanoma cell proliferation and induces melanoma cell ferroptosis . It also targets Ido1, thereby suppressing Hic1-mediated transcription suppression of Hmox1, resulting in melanoma cell ferroptosis . In CD8+ T cells, Artesunate-d3 does not cause cell ferroptosis due to the low expression of Hmox1 .
Molecular Mechanism
Artesunate-d3 exerts its effects at the molecular level through various mechanisms. It directly targets Ido1, thereby suppressing Hic1-mediated transcription suppression of Hmox1 . It also targets Ido1, elevating tryptophan levels, which inhibits NFATc1-mediated PD1 transcription, consequently activating CD8+ T cells . Artesunate-d3 is critically important in the therapy of acute myeloid leukemia due to its high affinity for the four primary disease targets .
Temporal Effects in Laboratory Settings
The effects of Artesunate-d3 change over time in laboratory settings. For instance, daily administration of Artesunate-d3 to obese mice over a period of 13 days led to a reduction in average body weight of approximately 10%, and a dramatic reduction in average body fat of approximately 30%, which was attributable to reduced food intake .
Dosage Effects in Animal Models
The effects of Artesunate-d3 vary with different dosages in animal models. In one study, hamsters received a low dose (60 mg/kg) or a high dose (120 mg/kg) of daily oral Artesunate-d3 for three consecutive days .
Metabolic Pathways
Artesunate-d3 is involved in various metabolic pathways. It is rapidly hydrolyzed to dihydroartemisinin, the principal active metabolite of Artesunate-d3 . Artesunate-d3 undergoes biotransformation primarily in the liver, where it is metabolized to dihydroartemisinin (DHA) by cytochrome 2A6 and blood esterase .
Transport and Distribution
Artesunate-d3 is transported and distributed within cells and tissues. It is rapidly and almost wholly hydrolyzed to dihydroartemisinin, the principal active metabolite of Artesunate-d3 . Artesunate-d3 undergoes biotransformation primarily in the liver .
Subcellular Localization
The subcellular localization of Artesunate-d3 and its effects on activity or function are not well characterized. Artesunate-d3’s most likely binding site on reduced cytochrome c is located in close proximity to the heme group , suggesting that it may be localized in the mitochondria where cytochrome c is found.
Eigenschaften
CAS-Nummer |
1316303-44-2 |
|---|---|
Molekularformel |
C19H28O8 |
Molekulargewicht |
387.4 g/mol |
IUPAC-Name |
4-[[(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H28O8/c1-10-4-5-13-11(2)16(23-15(22)7-6-14(20)21)24-17-19(13)12(10)8-9-18(3,25-17)26-27-19/h10-13,16-17H,4-9H2,1-3H3,(H,20,21)/t10-,11-,12+,13+,16-,17-,18-,19-/m1/s1/i2D3 |
InChI-Schlüssel |
FIHJKUPKCHIPAT-XJCJQZEVSA-N |
SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)[O-])C |
Isomerische SMILES |
[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@H]1OC(=O)CCC(=O)O)O[C@@](CC3)(OO4)C)C |
Kanonische SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC(=O)CCC(=O)O)C |
Aussehen |
White Solid |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Verwandte CAS-Nummern |
88495-63-0 (unlabelled) |
Synonyme |
Butanedioic Acid Mono(3R,5aS,6R,8aS,9R,10R,12R,12aR)-decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-yl] Ester; Artesunic Acid |
Tag |
Artemisinin Impurities |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the purpose of using Artesunate D3 and Dihydroartemisinin D4 in the analysis?
A1: Artesunate D3 and Dihydroartemisinin D4 are used as internal standards in the LC-MS/MS method []. Internal standards are compounds that are structurally similar to the analytes of interest (Artesunate and Dihydroartemisinin in this case) but have a slight mass difference. They are added to the samples, calibration standards, and quality control samples at a known and constant concentration.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



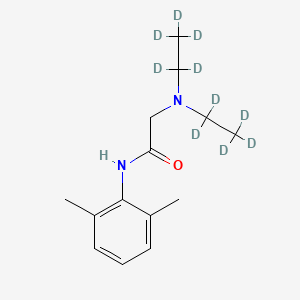

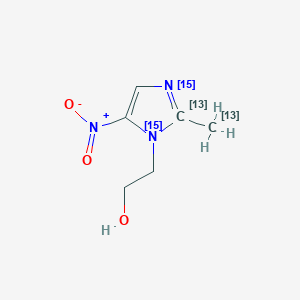
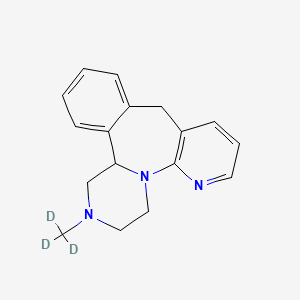
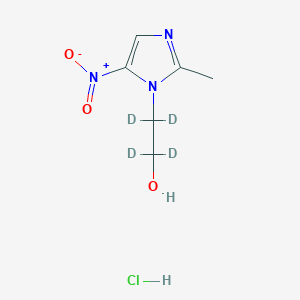
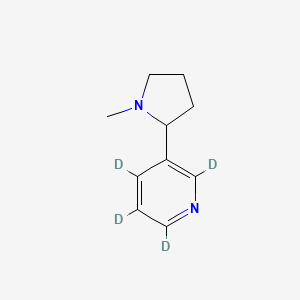
![Norgestimate-[d6]](/img/structure/B602511.png)
